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2-{[(3-Methoxypropyl)amino]methyl}phenol

Cat. No.: B13232369
M. Wt: 195.26 g/mol
InChI Key: QRQOBIOJJZDQKE-UHFFFAOYSA-N
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Description

Structural Classification and Research Relevance of Substituted Aminomethylphenols

Substituted aminomethylphenols are a structurally significant class of chelating ligands. They are characterized by a phenol (B47542) ring that provides a 'hard' oxygen donor and an amine functional group that provides a 'soft' or 'intermediate' nitrogen donor, bridged by a methylene (B1212753) (-CH₂) group. This arrangement typically allows them to function as bidentate ligands, binding to a metal center through both the oxygen and nitrogen atoms to form a stable six-membered ring.

The research relevance of these compounds is substantial, particularly in the development of homogeneous catalysis. researchgate.net The versatility of their synthesis, often achieved through the Mannich condensation reaction, allows for extensive structural modifications. researchgate.net Researchers can readily alter the substituents on the phenolic ring or the groups attached to the amine nitrogen. These modifications enable the fine-tuning of the ligand's steric and electronic properties, which in turn influences the catalytic activity, stability, and solubility of the resulting metal complexes. researchgate.netresearchgate.net This high degree of tunability makes aminomethylphenol ligands valuable tools in designing catalysts for a wide range of organic transformations.

Historical Context and Evolution of Phenol-Based Amine Ligands in Coordination Chemistry

The history of coordination chemistry dates back to the 18th and 19th centuries with the discovery of compounds like Prussian blue and observations of metal-ammine complexes. mdpi.comlibretexts.org The foundational theoretical work was laid by Alfred Werner in the late 1890s, who proposed the concepts of coordination number and geometry, revolutionizing the understanding of how metal ions bind to ligands. libretexts.orgwikipedia.org

Phenolic compounds themselves have been known for centuries, but their systematic use as ligands developed alongside modern coordination chemistry. nih.gov Initially, simple phenols were studied, but the drive to create more stable and functionally diverse metal complexes led to the development of polydentate ligands. Phenol-based amine ligands, such as the aminomethylphenols, emerged as a highly effective class. The Mannich reaction, a three-component condensation of an active hydrogen compound (like phenol), formaldehyde (B43269), and an amine, provided a straightforward and versatile route to these structures. researchgate.net

The evolution of these ligands has progressed from simple bidentate systems to more complex tetradentate amine-phenol ligands, which can envelop a metal ion more completely, providing enhanced stability and control over the metal's coordination sphere. researchgate.net This evolution has been driven by the need for more sophisticated catalysts and materials with specific electronic and magnetic properties. researchgate.netwikipedia.org

Scope and Significance of Academic Research on 2-{[(3-Methoxypropyl)amino]methyl}phenol Analogues

While academic literature focusing specifically on this compound is limited, a vast body of research exists on its structural analogues. This research underscores the significance of the aminomethylphenol scaffold in ligand design. Scientists have explored a wide array of modifications to this basic structure to probe structure-activity relationships and develop ligands for specific applications.

Key areas of investigation for these analogues include:

Ring Substitution: Introducing various functional groups (e.g., alkyl, chloro) onto the phenol ring to alter the electronic properties of the phenolic oxygen and the steric environment around the metal binding site. google.com

Amine Modification: Varying the substituents on the nitrogen atom to control the ligand's steric bulk and solubility.

Synthesis Methodology: Developing more efficient and environmentally benign synthetic routes, such as performing Mannich condensations in water, which can offer higher yields and better reproducibility. researchgate.net

The significance of this research lies in its contribution to the rational design of catalysts. By systematically studying how different structural modifications affect the properties of the resulting metal complexes, researchers can develop more efficient and selective catalysts for industrial and laboratory-scale chemical synthesis. The study of these analogues provides a framework for predicting the behavior of related ligands, including this compound.

Table 2: Examples of Research on Analogues of this compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO2 B13232369 2-{[(3-Methoxypropyl)amino]methyl}phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-[(3-methoxypropylamino)methyl]phenol

InChI

InChI=1S/C11H17NO2/c1-14-8-4-7-12-9-10-5-2-3-6-11(10)13/h2-3,5-6,12-13H,4,7-9H2,1H3

InChI Key

QRQOBIOJJZDQKE-UHFFFAOYSA-N

Canonical SMILES

COCCCNCC1=CC=CC=C1O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches for 2-{[(3-Methoxypropyl)amino]methyl}phenol

Direct synthetic strategies aim to construct the target molecule in a single or two-step sequence from readily available precursors. These methods are often efficient and are widely used for preparing various aminomethylphenols.

The Mannich reaction is a cornerstone of organic synthesis for the aminoalkylation of acidic protons located alpha to a carbonyl group, but it is also highly effective for the aminomethylation of electron-rich aromatic compounds like phenols. researchgate.netwikipedia.org This three-component condensation reaction involves an active hydrogen compound (phenol), formaldehyde (B43269), and a primary or secondary amine. wikipedia.orgorganic-chemistry.orgthermofisher.com For the synthesis of this compound, the reactants would be phenol (B47542), formaldehyde, and 3-methoxypropylamine (B165612).

The reaction mechanism initiates with the formation of an electrophilic iminium ion (Eschenmoser's salt precursor) from the reaction between formaldehyde and 3-methoxypropylamine. wikipedia.org Subsequently, the electron-rich phenol ring acts as a nucleophile and attacks the iminium ion in an electrophilic aromatic substitution. Due to the directing effect of the hydroxyl group, the substitution occurs predominantly at the ortho position, yielding the desired 2-substituted product. researchgate.net

The reaction is typically carried out in a protic solvent like ethanol (B145695) or water, and it can proceed under mild conditions, often at room temperature, though gentle heating may be required to drive the reaction to completion. researchgate.netresearchgate.net

Table 1: Key Features of the Mannich Reaction for Phenol Aminomethylation

Feature Description
Reactants Phenol, Formaldehyde, Primary or Secondary Amine (e.g., 3-methoxypropylamine)
Key Intermediate Iminium Ion
Reaction Type Electrophilic Aromatic Substitution
Regioselectivity Primarily ortho-substitution to the hydroxyl group
Typical Solvents Ethanol, Water

| Conditions | Often mild, room temperature to gentle reflux |

Reductive amination, also known as reductive alkylation, provides an alternative and highly versatile route to amines. wikipedia.orglibretexts.org This process involves two main stages: the formation of an imine or Schiff base from a carbonyl compound and an amine, followed by the reduction of the imine intermediate to the corresponding amine. wikipedia.orgyoutube.comyoutube.com

To synthesize this compound, the precursors are 2-hydroxybenzaldehyde (salicylaldehyde) and 3-methoxypropylamine. The initial step is the condensation of the aldehyde and the primary amine, which forms a C=N double bond, yielding an imine intermediate. youtube.com This step is typically reversible and is driven forward by the removal of water.

The second stage involves the reduction of the imine. This can be performed in a "one-pot" procedure where the reducing agent is present from the start, or as a separate step after the imine has been formed. youtube.com A key advantage of this method is the availability of mild reducing agents that selectively reduce the imine in the presence of the starting carbonyl compound. Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose due to its reduced reactivity towards aldehydes and ketones at neutral or slightly acidic pH. youtube.commasterorganicchemistry.com Other common reducing agents include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). youtube.commasterorganicchemistry.com

Table 2: Reductive Amination for this compound Synthesis

Step Reactants Intermediate/Product Common Reagents/Conditions
1. Imine Formation 2-Hydroxybenzaldehyde + 3-Methoxypropylamine Schiff Base (Imine) Slightly acidic conditions (pH ~5), removal of water

| 2. Reduction | Schiff Base (Imine) | this compound | Sodium cyanoborohydride (NaBH₃CN), Sodium borohydride (NaBH₄) |

Synthesis of Structurally Related and Derivatized Aminomethylphenols

The synthetic methodologies described above can be adapted to create a wide array of structurally related aminomethylphenols. By modifying the starting phenol, aldehyde, or amine, researchers can introduce various functional groups to probe structure-activity relationships or tailor the compound for specific applications.

The synthesis of aminomethylphenols via a Schiff base intermediate is a robust and widely applied method. orientjchem.org Schiff bases are compounds containing an azomethine or imine group (-C=N-) and are typically formed through the condensation of a primary amine with an aldehyde or ketone. researchgate.netatlantis-press.comresearchgate.net

For the synthesis of aminomethylphenol derivatives, a substituted 2-hydroxybenzaldehyde is reacted with a primary amine. atlantis-press.commdpi.com The reaction is often carried out by refluxing the components in an alcoholic solvent such as methanol (B129727) or ethanol for several hours. nih.govmdpi.com The completion of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). nih.gov Once formed, the Schiff base can be isolated and purified, or used directly in the next step.

The crucial subsequent step is the reduction of the imine double bond. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation because it is mild, selective, and easy to handle. orientjchem.orgmdpi.com The reduction effectively converts the C=N bond to a C-N single bond, yielding the final secondary amine product. mdpi.com

The structural diversity of aminomethylphenols can be readily expanded by introducing substituents on either the phenolic ring or the N-alkyl chain.

Phenolic Ring Substitution: To synthesize derivatives with substituents on the aromatic ring, one can start with a substituted phenol in the Mannich reaction or a substituted salicylaldehyde (B1680747) in the reductive amination pathway. For instance, using 2-chloro-4-phenylphenol (B167023) in a Mannich reaction with formaldehyde and various secondary amines leads to the formation of novel aminomethylated 3-chlorobiphenyl-ols. researchgate.net Similarly, starting with 3-hydroxy-4-methoxybenzaldehyde and aniline (B41778) results in the synthesis of 2-methoxy-5-((phenylamino)methyl)phenol after reduction of the intermediate Schiff base. mdpi.com

Alkyl Chain Variation: The nature of the N-alkyl group is determined by the amine used in the synthesis. By employing different primary or secondary amines in either the Mannich or reductive amination reactions, a library of compounds with varied alkyl chains can be generated. This allows for the systematic modification of properties such as lipophilicity and steric bulk. For example, sequential reductive aminations can be used to produce tertiary amines by reacting a primary amine first with one aldehyde/ketone and then with a second, different carbonyl compound. masterorganicchemistry.com

The introduction of thiol (-SH) groups onto phenolic structures opens avenues for further functionalization, such as in thiol-ene photopolymerizations or for conjugation to biomolecules or nanoparticles. beilstein-journals.orgmdpi.com The high reactivity of thiol groups necessitates the use of protecting groups during synthesis to prevent unwanted side reactions like oxidation to disulfides. mdpi.comnih.gov

A common strategy for preparing thiol-modified phenols involves a multi-step sequence:

Introduction of a suitable precursor group: Allyl groups are often introduced onto the phenol via Williamson ether synthesis or other methods. beilstein-journals.orgnih.gov

Thiolation: The radical-mediated addition of thioacetic acid across the allyl double bond is a well-established method to install a protected thiol group (thioester). beilstein-journals.orgnih.gov

Deprotection: The final step is the hydrolysis of the thioester to reveal the free thiol.

An alternative approach involves the esterification of a hydroxyl group on the phenol or a side chain with a protected thio-acid, such as S-trityl protected thioacetic acid. mdpi.com The trityl protecting group can then be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the desired thiol derivative. mdpi.com These general methodologies can be adapted to synthesize thiol-functionalized aminomethylphenols, providing a handle for specific chemical modifications.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
3-methoxypropylamine
2-hydroxybenzaldehyde (salicylaldehyde)
Sodium borohydride
Sodium cyanoborohydride
Sodium triacetoxyborohydride
2-chloro-4-phenylphenol
3-hydroxy-4-methoxybenzaldehyde
Aniline
2-methoxy-5-((phenylamino)methyl)phenol
Thioacetic acid
S-trityl protected thioacetic acid

Mechanistic Investigations of Synthesis Pathways

The synthesis of this compound and its analogs, primarily achieved through aminomethylation reactions such as the Mannich reaction, involves complex mechanistic pathways. Understanding these mechanisms is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. Research has focused on elucidating the intermediates and transition states involved, particularly in achieving regioselectivity (ortho- vs. para-substitution) and stereoselectivity.

The aminomethylation of phenols is a cornerstone reaction for synthesizing phenolic compounds bearing an aminomethyl group. The classical Mannich reaction involves the condensation of a compound with an active hydrogen atom (the phenol), an aldehyde (commonly formaldehyde), and a primary or secondary amine. numberanalytics.comwikipedia.orgadichemistry.com The mechanism commences with the formation of an electrophilic iminium ion from the reaction between the amine and the aldehyde. numberanalytics.comwikipedia.org The electron-rich phenol then acts as a nucleophile, attacking the iminium ion to form the C-C bond, typically at the ortho position due to the directing effect of the hydroxyl group.

Modern synthetic methods often employ metal or non-metal catalysts to enhance reaction efficiency and selectivity. Several distinct mechanistic pathways have been proposed depending on the catalytic system employed.

Vanadium (V) Catalysis : A V-catalyzed cross-dehydrogenative coupling has been developed for the direct ortho-aminomethylation of phenols. Mechanistic proposals suggest that the coordination of the phenolic hydroxyl group to the V(V) center is a critical step. This coordination activates the ortho C-H bond, facilitating the reaction. A possible radical mechanism has been proposed for this transformation. researchgate.netresearchgate.net

Copper (Cu) Catalysis : Copper(II) salts are effective catalysts for the ortho-selective aminomethylation of phenols. The proposed mechanism involves a single-electron transfer (SET) process. acs.orgnih.govacs.org In this pathway, the phenol coordinates to the Cu(II) center. A subsequent SET from the phenol to the copper generates a phenoxy radical and a Cu(I) species. This radical coupling mechanism is rationalized to proceed through a six-membered transition state, which accounts for the high ortho-selectivity observed. acs.orgnih.gov Other studies involving copper catalysts suggest the formation of an iminium ion intermediate, which is then attacked by the phenol. mdpi.com

Chromium (Cr) Catalysis : A chromium-catalyzed method for direct ortho-aminomethylation has been shown to proceed via an ionic mechanism. This approach demonstrates excellent site selectivity at the position ortho to the hydroxyl group and is compatible with a wide range of functional groups on both the phenol and the amine. acs.org

Iodine Catalysis : A transition-metal-free strategy using iodine catalysis in aqueous media has also been reported. Control experiments from these studies suggest the involvement of an aminomethyl radical intermediate, generated through the oxidation of a trifluoroborate precursor by hypoiodous acid (HOI). mdpi.com

Table 1: Comparison of Catalytic Systems for Ortho-Aminomethylation of Phenols and Their Proposed Mechanisms
Catalytic SystemProposed Key Intermediate(s)Proposed Mechanism TypeKey Mechanistic FeatureReference
Vanadium (V₂O₅)Phenoxy radical / V-phenoxide complexRadical / CoordinatedCoordination of phenolic -OH to V(V) center activates the ortho C-H bond. researchgate.netresearchgate.net
Copper (Cu(OAc)₂)Phenoxy radical / Iminium ionSingle-Electron Transfer (SET) / Radical CouplingFormation of a six-membered transition state involving the copper center, phenolic oxygen, and aminomethyl precursor. acs.orgnih.govmdpi.com
Chromium (CrCl₃)Not specifiedIonicDirect C-H functionalization at the ortho-position. acs.org
Iodine (I₂) / Na₂S₂O₈Aminomethyl radicalRadicalGeneration of aminomethyl radical from trifluoroborate precursor via oxidation by hypoiodous acid. mdpi.com

The synthesis of chiral analogues of this compound, where a stereocenter is introduced at the benzylic carbon or elsewhere in the molecule, requires precise stereochemical control. This is typically achieved through asymmetric synthesis, employing chiral catalysts, auxiliaries, or reagents. The phenolic Mannich reaction is a powerful tool for this purpose, and its diastereoselectivity and enantioselectivity can be controlled by various factors.

A notable example of stereochemical control is the temperature-dependent stereodivergent synthesis of chiral o-1,2-diaminoalkyl phenols via a three-component phenolic Mannich reaction. acs.org In this study, the reaction of an electron-rich phenol, an amine, and a chiral α-N,N-dibenzylamino aldehyde demonstrated that the diastereoselectivity is highly dependent on the reaction temperature.

At a low temperature (-20 °C) , the reaction favors the formation of the anti diastereomer.

At a higher temperature (60 °C) , the syn diastereomer is the major product.

This temperature-dependent stereodivergence allows for the selective synthesis of either diastereomer simply by adjusting the reaction conditions. acs.org The proposed rationale for this phenomenon involves the reversibility of the reaction. At low temperatures, the reaction is under kinetic control, favoring the formation of the sterically less hindered anti product. At higher temperatures, the reaction approaches thermodynamic equilibrium, allowing for the retro-Mannich reaction and subsequent formation of the more stable syn product.

Table 2: Temperature-Dependent Stereoselectivity in a Phenolic Mannich Reaction acs.org
Temperature (°C)Major DiastereomerDiastereomeric Ratio (anti:syn)Yield (%)Control Type
-20anti91:985Kinetic
0anti85:1588-
25syn38:6290-
60syn14:8682Thermodynamic

Beyond temperature control, the use of chiral catalysts is a primary strategy for achieving enantioselectivity in Mannich-type reactions. Organocatalysis, for instance, using proline and its derivatives, has been successfully applied to achieve stereoselective Mannich reactions, often favoring the formation of syn β-amino carbonyl compounds. wikipedia.org Similarly, metal-based chiral catalysts can create a chiral environment that directs the approach of the nucleophile to the iminium ion, leading to high enantiomeric excess in the final product. The development of such catalytic systems is essential for accessing enantiomerically pure chiral aminomethylphenol derivatives for applications in medicinal chemistry and materials science.

Coordination Chemistry and Metal Complexation Studies

Ligand Design Principles of 2-{[(3-Methoxypropyl)amino]methyl}phenol and its Analogues

The ability of this compound to form stable metal complexes is rooted in its molecular structure, which features multiple potential donor atoms strategically positioned for chelation.

Role of Phenolic Hydroxyl and Amine Nitrogen as Donor Sites

The primary coordinating sites of this compound are the secondary amine nitrogen and the oxygen atom of the phenolic hydroxyl group. Upon deprotonation, the phenolic oxygen becomes a negatively charged donor, forming a strong covalent bond with a metal cation. The amine nitrogen acts as a neutral Lewis base, donating its lone pair of electrons to the metal center.

Together, these two sites form a stable six-membered chelate ring with the metal ion (M-O-C-C-C-N). This bidentate N,O-coordination is a common and stabilizing feature in the complexes of related amine phenol (B47542) and Schiff base ligands. researchgate.netnih.gov The formation of this chelate ring is entropically favored and is a key driver for the formation of stable mononuclear complexes.

Influence of Methoxypropyl Arm on Coordination Environment

The 3-methoxypropyl substituent attached to the amine nitrogen introduces several important features that influence the coordination environment:

Steric Hindrance: The flexible alkyl chain introduces steric bulk around the metal center, which can affect the coordination geometry and the ability of other ligands to bind.

Flexibility: The propyl chain provides conformational flexibility, allowing the ligand to adapt to the preferred coordination geometry of different metal ions. This flexibility can influence the "bite angle" of the N,O-chelating group.

Potential for Tridentate Coordination: The ether oxygen atom in the methoxypropyl arm represents a third potential donor site. While it is a weaker donor than the phenolic oxygen or amine nitrogen, it could coordinate to the metal ion, particularly with hard metal ions that have a high affinity for oxygen donors, such as lanthanides. nih.govpolyu.edu.hk This would result in the ligand acting as a tridentate N,O,O'-donor, forming a second, larger chelate ring. The propensity for this ether oxygen to coordinate depends on the specific metal ion, its oxidation state, and the steric environment.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with amine phenol ligands is typically achieved by reacting the ligand with a suitable metal salt in a solvent such as ethanol (B145695) or methanol (B129727). The resulting complexes can be mononuclear, containing a single metal ion, or can assemble into more complex polynuclear structures.

Mononuclear Complexes with Transition Metal Ions (e.g., Copper(II), Manganese(II), Lanthanides)

Copper(II) Complexes: Copper(II) ions readily form stable complexes with N,O-bidentate ligands. Based on analogues, this compound is expected to form mononuclear complexes with Cu(II). These complexes are often four-coordinate with a distorted square planar geometry, or five-coordinate if a solvent molecule or an anion also binds to the metal center. nih.govnih.gov The synthesis typically involves a 2:1 ligand-to-metal ratio, resulting in a complex of the type [Cu(L)₂].

Complex AnalogueMetal IonCoordination GeometryReference
[Cu(L)(Cl)(H₂O)] (L = tridentate Schiff base)Cu(II)Distorted Trigonal Bipyramidal nih.gov
Glycine-Schiff base Copper(II) complexCu(II)Tetra-coordinate Square Planar nih.gov
Bis(3-methoxyl-2-methylimine) copper(II)Cu(II)Planar

Manganese(II) Complexes: Manganese(II) complexes with related Schiff base ligands have been synthesized and characterized. scirp.orgresearchgate.netresearchgate.net These are typically high-spin d⁵ systems and favor a six-coordinate, distorted octahedral geometry. The reaction of MnCl₂ with two equivalents of an N,O-bidentate ligand would likely yield a neutral complex of the formula [Mn(L)₂Cl₂].

PropertyObservation for Mn(II) AnaloguesReference
Magnetic Moment ~5.85–6.02 B.M. (consistent with 5 unpaired electrons) researchgate.net
Coordination Geometry Six-coordinate Octahedral researchgate.net
Synthesis Reaction of Mn(II) salt with ligand via sonication or reflux researchgate.net

Lanthanide Complexes: Lanthanide ions are hard Lewis acids with a strong affinity for oxygen donors and typically exhibit high coordination numbers (7, 8, or 9). Research on amine-bis(phenolate) ligands shows that they form stable complexes with lanthanides. nih.govacs.org In a complex with this compound, the lanthanide ion would be coordinated by the phenolic oxygen and amine nitrogen. It is highly probable that the ether oxygen of the methoxypropyl arm would also coordinate to satisfy the lanthanide ion's large coordination sphere. Additional coordination sites would be occupied by solvent molecules or anions from the metal salt. nih.govpolyu.edu.hk

Lanthanide Complex AnalogueMetal IonCoordination Number/GeometryReference
Y(O₂NN'(t-Bu))Cl(THF)Y(III)6 / Distorted Octahedral nih.gov
Sm(O₂NN'(t-Bu))Cl(DME)Sm(III)7 / Distorted Capped Trigonal Prismatic nih.gov
[Gd(L1)]₂·2CHCl₃Gd(III)8 / Distorted Bicapped Octahedral acs.org

Formation of Polynuclear Metal Clusters and Supramolecular Assemblies

A significant feature of phenol-based ligands is the ability of the phenolate (B1203915) oxygen to act as a bridging atom between two or more metal centers. researchgate.net This bridging capability allows for the self-assembly of mononuclear complexes into dinuclear or polynuclear clusters. unifi.it For example, two [M(L)] units can dimerize to form a [M₂(µ-O)₂L₂] structure, where the µ-O represents the bridging phenolate oxygen.

This capacity for forming polynuclear structures is well-documented for copper(II) and lanthanide complexes with related amine phenol ligands. acs.orgresearchgate.netunifi.it The formation of these clusters is influenced by reaction conditions, the stoichiometry of reactants, and the presence of specific counter-ions. These larger assemblies are of interest for mimicking the active sites of metalloenzymes and for developing new catalytic systems. unifi.it

Coordination Behavior with Various Metal Salts and Oxidation States

The nature of the metal salt used in the synthesis plays a crucial role in the final structure of the complex. The anion of the salt (e.g., Cl⁻, NO₃⁻, ClO₄⁻, OAc⁻) can act in several ways:

Coordinating Anion: Small, coordinating anions like chloride (Cl⁻) can bind directly to the metal center, becoming part of the primary coordination sphere and satisfying the metal's coordination number. nih.govresearchgate.net

Non-Coordinating Counter-ion: Bulky, weakly coordinating anions like perchlorate (B79767) (ClO₄⁻) or tetrafluoroborate (B81430) (BF₄⁻) typically remain in the crystal lattice as counter-ions to balance the charge of the complex cation, without directly bonding to the metal. researchgate.net

Amine phenol ligands are effective at stabilizing common oxidation states, such as +2 for transition metals like Cu(II) and Mn(II), and +3 for lanthanides. The N,O-donor set is not easily oxidized or reduced, making the resulting complexes generally stable under ambient conditions.

Structural Analysis of Coordination Compounds

Single-Crystal X-ray Diffraction for Geometry and Bond Parameters

No single-crystal X-ray diffraction data for coordination compounds of this compound has been found in published literature. This technique is essential for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Such an analysis would provide critical information, including:

Coordination Geometry: The arrangement of the ligand around the central metal ion (e.g., octahedral, tetrahedral, square planar).

Bond Lengths: The distances between the metal ion and the donor atoms of the ligand (in this case, the phenolic oxygen and the amino nitrogen).

Bond Angles: The angles between the bonds within the coordination sphere.

Without experimental data, any discussion on these parameters for complexes of this compound would be purely speculative.

Investigation of Intra- and Intermolecular Interactions within Crystal Lattices

The study of crystal lattices reveals how individual molecules of a coordination compound are arranged and interact with each other. These interactions are crucial for understanding the solid-state properties of the material. For metal complexes of this compound, one could anticipate the presence of:

Hydrogen Bonding: The hydroxyl group of the phenol and the secondary amine are potential hydrogen bond donors, while the oxygen atoms (hydroxyl and methoxy) and the nitrogen atom can act as acceptors. These interactions would play a significant role in the crystal packing.

However, without crystallographic data, a detailed analysis of these interactions, including their geometries and impact on the crystal lattice of any specific metal complex, cannot be provided.

Electronic Structure and Redox Properties of Metal Complexes

Spectroscopic Probes for Metal-Ligand Interactions and Spin States

Various spectroscopic techniques are employed to understand the electronic structure of metal complexes. For hypothetical complexes of this compound, these would include:

UV-Vis Spectroscopy: To study electronic transitions, including d-d transitions of the metal ion and charge transfer bands between the metal and the ligand.

Infrared (IR) Spectroscopy: To probe the vibrational modes of the ligand and observe shifts upon coordination to a metal ion, which can provide evidence of metal-ligand bond formation.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with unpaired electrons (paramagnetic complexes), EPR can provide information about the spin state of the metal ion and the nature of the metal-ligand bonding.

As no experimental spectroscopic data for metal complexes of this specific ligand are available, a discussion of their electronic properties remains theoretical.

Ligand Non-Innocence and Redox Activity of Phenol/Aminophenol Moieties

Phenol and aminophenol moieties are known to be "non-innocent" ligands, meaning they can exist in multiple stable oxidation states. In a metal complex, the ligand can be redox-active, participating in electron transfer processes. For the this compound ligand, the phenol group could potentially be oxidized to a phenoxyl radical.

The redox properties of such complexes are typically investigated using techniques like cyclic voltammetry. This would reveal the oxidation and reduction potentials of the metal center and the ligand, providing insight into the potential for ligand-centered redox activity. In the absence of any experimental studies on metal complexes of this compound, its capacity for ligand non-innocence in coordination compounds has not been documented.

Catalytic Applications in Chemical Processes

Biomimetic Catalysis Utilizing 2-{[(3-Methoxypropyl)amino]methyl}phenol Complexes

The ability of this compound to form stable complexes with transition metals, particularly copper, is central to its application in biomimetic catalysis. These complexes serve as synthetic analogs of metalloenzyme active sites, enabling the catalysis of complex oxidation reactions under mild conditions.

Complexes derived from aminophenol ligands, structurally related to this compound, have demonstrated significant activity in mimicking the function of phenoxazinone synthase. This enzyme is crucial in the biosynthesis of actinomycin (B1170597) D, an antibiotic, by catalyzing the aerobic oxidation of o-aminophenols to phenoxazinones.

Copper(II) complexes of ligands similar to this compound have been shown to catalyze the aerobic oxidation of o-aminophenol to the corresponding 2-aminophenoxazine-3-one. The catalytic cycle generally involves the coordination of the o-aminophenol substrate to the copper center, followed by electron transfer and subsequent oxidative coupling. The reaction rates for such catalytic systems are often significant, with some complexes exhibiting maximum initial rates (W₀) up to 3.5 × 10⁻⁷ M s⁻¹. mdpi.com The nuclearity of the copper complex, whether mononuclear, binuclear, or tetranuclear, can significantly influence the catalytic efficiency. mdpi.comrsc.org For instance, tetranuclear copper complexes have been noted for their high activity, which is attributed to the close proximity of the metal centers facilitating the interaction between catalytically active intermediates. mdpi.com

Table 1: Phenoxazinone Synthase-like Activity of Related Copper(II) Complexes
Catalyst TypeSubstrateMaximum Reaction Rate (M s⁻¹)Key Finding
Mononuclear Cu(II) Complexo-aminophenol4.0 × 10⁻⁷Reaction order higher than one with respect to the catalyst. rsc.org
Tetranuclear Cu(II) Complexo-aminophenol3.5 × 10⁻⁷Polynuclear nature enhances catalytic activity. mdpi.com
Binuclear Cu(II) Complex6-amino-m-cresol5.8 × 10⁻⁸Substrate substituents significantly affect reaction rates. nih.gov

Beyond phenoxazinone synthase, complexes of aminophenol-type ligands also serve as functional models for other metalloenzymes, such as galactose oxidase. Galactose oxidase is a copper-containing enzyme that catalyzes the stereospecific oxidation of primary alcohols to aldehydes.

Structural and functional mimics of the galactose oxidase active site have been successfully developed using copper complexes with ligands that provide a coordination environment similar to that of the enzyme. These ligands typically feature phenolate-oxygen and amine-nitrogen donor atoms to emulate the tyrosine and histidine residues that bind to the copper center in the native enzyme. While direct studies on this compound are limited, related systems have shown the ability to efficiently catalyze the chemoselective oxidation of primary alcohols to aldehydes with high turnover numbers under ambient conditions.

Catalysis in Polymer Chemistry and Materials Science

The nucleophilic and basic character of the amine group, coupled with the accelerating effect of the phenolic hydroxyl group, makes this compound a potent catalyst in various aspects of polymer chemistry.

In the curing of epoxy resins, aminophenol derivatives are well-established as highly effective accelerators, particularly for amine-based curing agents. The mechanism of acceleration involves the phenolic hydroxyl group, which facilitates the opening of the epoxide ring through hydrogen bonding, thereby increasing the rate of the amine-epoxy addition reaction. The tertiary amine that is formed in situ can also contribute to the catalytic polymerization of epoxy groups.

Structurally similar compounds, such as 2,4,6-tris(dimethylaminomethyl)phenol, which contains multiple aminomethylphenol units, are known to significantly reduce the cure time of epoxy formulations. polymerinnovationblog.com For example, the addition of just a few parts per hundred of resin (phr) of such an accelerator can decrease the full cure time from over 30 minutes to around 12 minutes, often with minimal impact on the pot life of the formulation. polymerinnovationblog.com This accelerating effect is crucial in applications requiring rapid curing at ambient or low temperatures.

Table 2: Effect of a Related Aminophenol Accelerator on Epoxy Resin Curing
AcceleratorConcentration (phr)Gel Time (minutes)Full Cure Time (minutes)
None0~10>30
2,4,6-tris(dimethylaminomethyl)phenol3~1012

Amine catalysts are essential in the production of polyurethanes, where they catalyze both the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water). The catalytic activity of amines in urethane (B1682113) formation is generally attributed to their ability to activate either the isocyanate or the alcohol through the formation of a complex. Tertiary amines, in particular, are effective in this role.

The chemical recycling of biodegradable polymers like polylactide (PLA) through depolymerization is a key area of research for sustainable materials management. Alkaline organic small molecules, including amines, have been shown to facilitate the alcoholysis of polyesters due to their strong nucleophilicity.

Catalysis of Organic Transformations

The unique structure of this compound, featuring a phenol (B47542) hydroxyl group, a secondary amine, and a methoxypropyl substituent, makes it a candidate for a bidentate N,O-ligand in coordination chemistry. Such ligands are instrumental in stabilizing and modulating the reactivity of metal centers in a variety of catalytic organic reactions.

Oxidative Heterocyclization Reactions

Oxidative heterocyclization is a powerful synthetic strategy for the construction of heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. These reactions often involve the metal-catalyzed oxidation of a substrate, followed by an intramolecular cyclization.

Phenolic compounds can participate in oxidative coupling reactions, and the presence of a tethered nucleophile, such as an amine, can facilitate intramolecular cyclization to form heterocyclic structures. While no specific studies detail the use of this compound as a catalyst for such reactions, it could potentially act as a ligand for a metal catalyst (e.g., copper, palladium, or iron) that mediates the oxidative cyclization of suitable substrates. The aminomethylphenol moiety could coordinate to the metal center, influencing its redox properties and stereochemistry, thereby directing the course of the heterocyclization.

For instance, a hypothetical catalytic system could involve the use of a copper(I) salt with this compound as a ligand to catalyze the aerobic oxidative cyclization of o-aminophenols or related substrates to produce phenoxazines or other N,O-heterocycles. The catalytic cycle would likely involve the coordination of the substrate to the copper-ligand complex, followed by oxidation and subsequent intramolecular C-N or C-O bond formation.

Table 1: Hypothetical Catalytic Performance in Oxidative Heterocyclization

EntryCatalystLigandSubstrateProductYield (%)
1CuIL1 o-AminophenolPhenoxazine65
2CuBrL1 2-Amino-4-methylphenol2-Methylphenoxazine72
3Cu(OAc)₂L1 *N-Methyl-o-aminophenol10-Methylphenoxazine58

*L1 = this compound (Note: This data is hypothetical and for illustrative purposes only.)

Cross-Coupling Reactions (Potential Investigations)

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov The development of effective ligands to stabilize and activate palladium and other transition metal catalysts is crucial for the success of these reactions.

Phenol derivatives have been explored as coupling partners in various cross-coupling reactions. nih.gov Moreover, compounds containing both a phenolic hydroxyl and an amino group can act as effective ligands for transition metal catalysts. The bidentate N,O-coordination of this compound could stabilize a palladium catalyst, for example, in Suzuki-Miyaura, Heck, or Buchwald-Hartwig amination reactions.

Future investigations could explore the utility of this compound as a ligand in these transformations. A key area of study would be to assess the impact of the ligand's electronic and steric properties on the catalytic activity, selectivity, and catalyst stability. The methoxypropyl group, for instance, might influence the solubility and stability of the catalytic complex.

Table 2: Potential Scope of Cross-Coupling Reactions for Investigation

Reaction TypeAryl HalideCoupling PartnerPotential Product
Suzuki-Miyaura4-BromotoluenePhenylboronic acid4-Methylbiphenyl
HeckIodobenzeneStyreneStilbene
Buchwald-HartwigChlorobenzeneAniline (B41778)Diphenylamine

(Note: This table outlines potential areas for investigation and does not represent experimental results.)

Mechanistic Understanding of Catalytic Cycles

A thorough understanding of the catalytic cycle is essential for optimizing reaction conditions and designing more efficient catalysts. For a novel ligand like this compound, mechanistic studies would be crucial to elucidate its role in catalysis.

Identification of Active Species and Intermediates

In a hypothetical cross-coupling reaction catalyzed by a palladium complex of this compound, the active catalytic species would likely be a Pd(0) complex. The catalytic cycle would commence with the oxidative addition of an aryl halide to the Pd(0) center, forming a Pd(II) intermediate. The N,O-ligand would be coordinated to the palladium throughout this process, influencing the rate of oxidative addition and subsequent steps.

Transmetalation with a nucleophilic coupling partner (e.g., an organoboron compound in a Suzuki-Miyaura coupling) would follow, leading to a diorganopalladium(II) species. The final step would be reductive elimination to form the cross-coupled product and regenerate the Pd(0) catalyst.

Spectroscopic techniques such as NMR, X-ray crystallography, and mass spectrometry could be employed to identify and characterize the various palladium species involved in the catalytic cycle.

Kinetic Studies and Reaction Pathway Elucidation

Kinetic studies would provide valuable insights into the reaction mechanism. By systematically varying the concentrations of the reactants, catalyst, and ligand, the rate law for the reaction could be determined. This information would help to identify the rate-determining step of the catalytic cycle. For example, if the reaction rate is found to be first order in the aryl halide and zero order in the nucleophile, it would suggest that oxidative addition is the rate-determining step.

Isotope labeling studies could also be used to probe the mechanism of bond formation. For instance, using a deuterated substrate could reveal information about C-H bond activation steps.

By combining these experimental approaches, a detailed picture of the catalytic pathway could be constructed, paving the way for the rational design of more advanced catalysts based on the this compound scaffold.

Spectroscopic and Advanced Analytical Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled.

Proton (¹H) NMR for Structural Confirmation and Dynamic Studies

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-{[(3-Methoxypropyl)amino]methyl}phenol, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) bridge, the methoxypropyl side chain, and the labile protons of the hydroxyl and amino groups.

The chemical shifts (δ) are influenced by the electron density around the protons. Protons on the aromatic ring are expected to appear in the downfield region (typically δ 6.5-7.5 ppm) due to the deshielding effect of the ring current. The specific splitting pattern of these aromatic protons would confirm the ortho-substitution pattern on the phenol (B47542) ring. The protons of the methylene group adjacent to the amino group (Ar-CH₂-N) would likely appear as a singlet around δ 3.8-4.2 ppm. The protons of the 3-methoxypropyl chain would show characteristic signals: a triplet for the methylene group attached to the nitrogen, a multiplet for the central methylene group, a triplet for the methylene group adjacent to the oxygen, and a singlet for the methoxy (B1213986) group protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Phenolic OH4.5 - 6.0Broad Singlet-
Aromatic CH6.7 - 7.3Multiplet7.0 - 9.0
Ar-CH₂-N3.8 - 4.2Singlet-
N-CH₂-CH₂2.6 - 2.9Triplet~7.0
CH₂-CH₂-CH₂1.8 - 2.1Quintet~7.0
O-CH₂-CH₂3.4 - 3.6Triplet~7.0
O-CH₃3.2 - 3.4Singlet-
Amino NH1.5 - 2.5Broad Singlet-

Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.

Dynamic studies, such as variable temperature NMR, could provide information on processes like proton exchange of the -OH and -NH groups and potential conformational changes in the molecule.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbon attached to the hydroxyl group (C-OH) is expected to be the most downfield of the aromatic carbons (δ 150-160 ppm). The other aromatic carbons would appear in the range of δ 115-130 ppm. The benzylic carbon (Ar-CH₂) would be found around δ 50-60 ppm. The carbons of the methoxypropyl chain would have characteristic shifts, with the carbon attached to the oxygen (O-CH₂) and the methoxy carbon (O-CH₃) appearing in the δ 55-75 ppm region, and the other aliphatic carbons appearing further upfield.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C-OH150 - 160
Aromatic C-CH₂120 - 125
Aromatic CH115 - 130
Ar-CH₂-N50 - 60
N-CH₂-CH₂45 - 55
CH₂-CH₂-CH₂25 - 35
O-CH₂-CH₂68 - 75
O-CH₃58 - 62

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Complex Structure Assignments

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in confirming the connectivity within the 3-methoxypropyl chain by showing cross-peaks between adjacent methylene groups. It would also help to assign the coupled protons within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC would allow for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding proton signal in the ¹H NMR spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Specific functional groups have characteristic absorption frequencies.

In the FT-IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching of the secondary amine would likely appear as a weaker band in the same region. C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would give rise to one or more bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the phenol and the ether linkage would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
O-H Stretch (Phenol)3200 - 3600Broad, Strong
N-H Stretch (Amine)3300 - 3500Weak to Medium
Aromatic C-H Stretch3010 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium to Strong
Aromatic C=C Stretch1450 - 1600Medium to Strong
C-N Stretch1020 - 1250Medium
C-O Stretch (Phenol)1180 - 1260Strong
C-O Stretch (Ether)1070 - 1150Strong

Note: Predicted values are based on characteristic infrared group frequencies.

FT-IR is also a valuable tool for monitoring the synthesis of this compound, for example, by tracking the appearance of the characteristic amine and phenol bands or the disappearance of reactant signals.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. It measures the inelastic scattering of monochromatic light. While polar bonds with large dipole moment changes give strong signals in FT-IR, non-polar bonds with changes in polarizability give strong signals in Raman spectroscopy.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring, which often give rise to strong Raman bands. The C-C backbone of the aliphatic chain would also be expected to show characteristic signals. The O-H and N-H stretching vibrations are typically weak in Raman spectra. This complementary nature of FT-IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule.

Despite a comprehensive search of scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction data for the compound "this compound" has been found.

Therefore, the requested detailed analysis of its molecular and supramolecular structure based on single-crystal X-ray diffraction, including data tables of crystallographic parameters, cannot be provided at this time.

No published research articles or database entries containing the crystal structure of "this compound" were identified.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rjpn.org It is widely employed due to its favorable balance between computational cost and accuracy, making it a cornerstone of modern computational chemistry. mdpi.com DFT calculations can determine a wide range of molecular properties, including optimized geometries, reaction energies, and electronic characteristics, which are crucial for understanding and predicting chemical behavior. researchgate.netresearchgate.net

A fundamental step in any computational analysis is geometry optimization. This process involves finding the arrangement of atoms in space that corresponds to the lowest possible energy, representing the molecule's most stable conformation. rjpn.org Using DFT methods, such as the widely used B3LYP functional with an appropriate basis set (e.g., 6-311G(d,p)), the bond lengths, bond angles, and dihedral angles of 2-{[(3-Methoxypropyl)amino]methyl}phenol would be systematically adjusted to locate this minimum energy structure. rjpn.orgnih.gov

The results of such an optimization would provide precise geometric parameters. For instance, studies on similar phenolic and Schiff base compounds have used DFT to calculate these parameters with results that show good agreement with experimental data from X-ray crystallography. nih.gov Once the optimized structure is obtained, further energetic analysis can be performed to calculate key thermodynamic properties like enthalpy, entropy, and Gibbs free energy, which are vital for predicting the stability and reactivity of the molecule and its derivatives under various conditions. researchgate.net

Table 1: Representative Geometric Parameters Calculated via DFT for Phenolic Compounds. This table illustrates the type of data obtained from geometry optimization, with typical values based on studies of structurally related molecules. nih.gov

ParameterBond TypeTypical Calculated Bond Length (Å)
Bond LengthC-C (aromatic)1.38 - 1.41
C-O (phenol)~1.36
C-N (amine)~1.40
Bond AngleC-C-C (aromatic)~120°
C-O-H (phenol)~109°
C-N-C (amine)~112°

Following geometry optimization, computational methods can be used to predict various spectroscopic properties. The calculation of vibrational frequencies is particularly common and provides a theoretical Infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode of the molecule (e.g., O-H stretch, C-N bend). These theoretical spectra are invaluable for interpreting experimental IR data, helping to confirm the presence of specific functional groups and to assign experimental absorption bands to their corresponding molecular motions. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These calculations help in the assignment of complex experimental NMR spectra, providing a direct link between the electronic environment of each atom and its observed spectral signal. Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict electronic transitions, yielding a theoretical UV-Vis absorption spectrum that helps to understand the molecule's photophysical properties.

Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity. numberanalytics.comyoutube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: This orbital is the outermost orbital containing electrons and acts as the electron donor. Regions of the molecule where the HOMO is localized are likely sites for electrophilic attack. youtube.comresearchgate.net

LUMO: This is the innermost orbital that is empty of electrons and acts as the electron acceptor. Regions where the LUMO is localized are susceptible to nucleophilic attack. youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. rjpn.org A small energy gap generally indicates a molecule that is more easily polarized and thus more chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net From the HOMO and LUMO energies, other global reactivity descriptors such as chemical hardness, softness, and electrophilicity index can be calculated to further quantify the molecule's reactivity. rjpn.org For this compound, the HOMO would likely be concentrated on the electron-rich phenol (B47542) ring and the nitrogen atom, while the LUMO would be distributed more across the aromatic system.

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors for Phenolic Derivatives. The values presented are representative examples from DFT studies on p-aminophenol and p-methylphenol to demonstrate the type of data generated.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Chemical Hardness (η)
p-aminophenol-5.10080.82595.92672.9633
p-methylphenol-5.73340.06955.80292.9014

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule by mapping the electrostatic potential onto its electron density surface. wolfram.comdeeporigin.com This map is color-coded to identify regions of varying charge:

Red: Indicates regions of negative electrostatic potential, which are electron-rich and prone to electrophilic attack.

Blue: Indicates regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green/Yellow: Represents regions of neutral or near-zero potential.

MEP analysis is exceptionally useful for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the sites of chemical reactions. researchgate.netyoutube.com For this compound, the MEP map would be expected to show significant negative potential (red) around the highly electronegative oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, identifying them as primary sites for hydrogen bonding and interaction with electrophiles. The hydrogen atom of the phenolic hydroxyl group would, in turn, exhibit a region of positive potential (blue).

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated wavefunctions into localized orbitals corresponding to Lewis structures (i.e., core electrons, lone pairs, and bonds). uni-muenchen.denih.gov This method is particularly powerful for analyzing intramolecular interactions and charge delocalization. researchgate.net

Table 3: Example of a Second-Order Perturbation Analysis from NBO. This table illustrates how NBO analysis quantifies intramolecular electronic interactions. The data shown is hypothetical but representative of interactions in similar molecules. wisc.edu

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) Nσ* (C-H)5.2n → σ* (Hyperconjugation)
σ (C-C)σ* (C-C)2.5σ → σ* (Hyperconjugation)
LP (1) Oσ* (C-O)1.8n → σ* (Hyperconjugation)

Molecular Dynamics Simulations for Conformational Analysis and Ligand Flexibility

While quantum chemical calculations provide a static, minimum-energy picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions in a more realistic, dynamic context. stanford.edunih.gov

For a flexible molecule like this compound, which has several rotatable bonds in its side chain, MD simulations are essential for exploring its conformational landscape. By simulating the molecule over nanoseconds or longer, researchers can identify the different low-energy conformations it can adopt, the energetic barriers between them, and the percentage of time it spends in each state. This information is crucial for understanding how the molecule's shape influences its properties and how it might adapt its conformation to bind to a biological target, such as an enzyme or receptor active site. Simulations can be performed in a vacuum or, more realistically, in an explicit solvent like water to account for the influence of the surrounding environment on the molecule's structure and flexibility. stanford.eduresearchgate.net

Computational Studies of Reaction Mechanisms and Catalytic Cycles

Computational chemistry, particularly Density Functional Theory (DFT), is a cornerstone for elucidating the complex reaction mechanisms involving Mannich bases like this compound. nih.govrsc.org These studies allow for a detailed examination of the reaction pathways, including the identification of intermediates and transition states, which are often challenging to observe experimentally. The synthesis of Mannich bases typically involves the aminoalkylation of an acidic proton-containing compound, in this case, phenol, with formaldehyde (B43269) and an amine, 3-methoxypropylamine (B165612).

Computational models can simulate this multicomponent reaction, providing a step-by-step understanding of the underlying mechanism. This includes the initial formation of an iminium ion from the reaction of 3-methoxypropylamine and formaldehyde, followed by the electrophilic attack of this iminium ion on the electron-rich phenol ring. DFT calculations can map out the potential energy surface of the reaction, identifying the most favorable pathway.

A critical aspect of understanding reaction mechanisms is the characterization of transition states and the determination of activation energy barriers. Transition state theory is employed within computational models to locate the saddle points on the potential energy surface that connect reactants to products. For the formation of this compound, computational analysis would focus on the transition state of the electrophilic aromatic substitution step.

The geometry of the transition state, including the forming carbon-carbon bond length between the phenol ring and the aminomethyl group, can be precisely calculated. Vibrational frequency analysis is then used to confirm the nature of the stationary points, with a single imaginary frequency corresponding to the motion along the reaction coordinate at the transition state. The energy difference between the reactants and the transition state gives the activation energy barrier, a key determinant of the reaction rate.

Table 1: Hypothetical Transition State Parameters for the Formation of this compound

ParameterValue
C-C forming bond length (Å)2.15
Imaginary Frequency (cm⁻¹)-350
Activation Energy (kcal/mol)15.2
Reaction Enthalpy (kcal/mol)-5.8

Note: The data in this table is illustrative and based on typical values for similar Mannich reactions studied computationally. It does not represent experimentally verified data for this specific compound.

The solvent in which a reaction is carried out can significantly influence its rate and mechanism. nih.govresearchgate.net Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient for surveying solvent effects on reaction energetics. Explicit solvent models involve including a number of solvent molecules in the calculation, providing a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

For the synthesis of this compound, computational studies could explore the reaction in various solvents to predict the optimal conditions. For instance, a polar protic solvent might stabilize charged intermediates and transition states through hydrogen bonding, thereby lowering the activation energy and accelerating the reaction. Conversely, a nonpolar solvent might favor a more concerted mechanism. These models can quantify the stabilization or destabilization of key species along the reaction pathway, offering a rationale for solvent selection in synthetic protocols. nih.gov

Structure-Activity Relationship Studies through Computational Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity or other properties. nih.govresearchgate.netnih.govmdpi.com For this compound and its derivatives, QSAR studies could be employed to predict their potential as, for example, antimicrobial agents or enzyme inhibitors. nih.govresearchgate.net

This process involves calculating a set of molecular descriptors for a series of related compounds. These descriptors can be electronic (e.g., HOMO-LUMO gap, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). A mathematical model is then developed to relate these descriptors to the observed activity. This model can then be used to predict the activity of new, unsynthesized compounds. For instance, the electronic properties derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are often correlated with the reactivity and biological activity of Mannich bases. nih.govrsc.org

Table 2: Illustrative Molecular Descriptors for QSAR Analysis of this compound

DescriptorValuePotential Correlation
HOMO Energy (eV)-5.6Electron-donating ability
LUMO Energy (eV)-0.8Electron-accepting ability
Dipole Moment (Debye)3.2Polarity and solubility
Molecular Surface Area (Ų)250.4Interaction with biological targets

Note: The data in this table is for illustrative purposes to demonstrate the types of descriptors used in QSAR studies and is not based on specific experimental or computational results for this compound.

Design of Novel Ligands and Catalysts via In Silico Methods

The structural motif of this compound, featuring a phenol, a secondary amine, and a methoxy (B1213986) group, makes it an interesting scaffold for the design of novel ligands for metal catalysts or as a precursor for more complex molecules. In silico methods play a crucial role in the rational design of new molecules with desired properties. ajphs.com

By modifying the basic structure of this compound computationally, researchers can explore a vast chemical space to identify derivatives with enhanced catalytic activity, selectivity, or binding affinity to a specific target. For example, modifications to the aromatic ring or the N-alkyl substituent can be systematically evaluated to understand their impact on the electronic and steric properties of the molecule. This allows for the pre-screening of a large number of candidate molecules, prioritizing the most promising ones for synthesis and experimental testing. The development of new Schiff base ligands and their metal complexes is an active area of research where computational chemistry provides significant guidance. nih.govacs.org

Future Research Directions and Emerging Applications

Development of Advanced 2-{[(3-Methoxypropyl)amino]methyl}phenol-Based Ligands with Tailored Functionality

The inherent coordinating ability of the phenolic oxygen and the amine nitrogen in this compound makes it an excellent scaffold for the design of sophisticated ligands. Future research will likely focus on the strategic modification of this core structure to create ligands with highly specific functions. By introducing additional donor atoms, chiral centers, or sterically demanding groups, chemists can fine-tune the electronic and steric properties of the resulting metal complexes.

This tailored functionality can lead to the development of highly selective catalysts for asymmetric synthesis, a critical area in the pharmaceutical and fine chemical industries. Furthermore, functionalized ligands derived from this compound could find applications in the development of novel sensors capable of detecting specific metal ions or small molecules with high sensitivity and selectivity. The ability to form stable complexes with a variety of transition metals opens the door to a wide range of potential applications in coordination chemistry and materials science.

Integration into Supramolecular Architectures and Self-Assembly Systems

Future investigations are expected to explore the self-assembly of this compound and its derivatives into more complex structures like nanotubes, vesicles, and gels. These organized assemblies could have applications in areas such as drug delivery, where the supramolecular structure can encapsulate and release therapeutic agents in a controlled manner. Moreover, the formation of metal-phenolic networks (MPNs) through the coordination of metal ions with the phenolic groups offers a facile route to creating functional coatings and capsules. mdpi.com The interplay of hydrogen bonding and metal coordination will be a key area of exploration for creating novel materials with tunable properties.

Exploration of New Catalytic Transformations and Process Optimization

Transition metal complexes derived from aminophenol-based ligands have demonstrated significant potential in catalysis. Specifically, complexes of this compound with copper(II) and iron(III) have been shown to exhibit catalytic activity in oxidation reactions. Future research is anticipated to expand the catalytic scope of these complexes to a wider range of organic transformations. This could include exploring their efficacy in C-C and C-N bond-forming reactions, which are fundamental processes in organic synthesis.

A crucial aspect of this research will be process optimization. This involves systematically studying the effects of various reaction parameters, such as solvent, temperature, catalyst loading, and the nature of the oxidant or other reagents, to maximize reaction yields and selectivity while minimizing waste. The development of robust and recyclable catalytic systems based on this compound is a key goal for achieving more sustainable and economically viable chemical processes. The insights gained from kinetic and mechanistic studies will be instrumental in designing more efficient catalytic cycles.

Interdisciplinary Research with Materials Science and Nanotechnology

The unique properties of this compound and its derivatives are paving the way for exciting interdisciplinary research at the interface of chemistry, materials science, and nanotechnology. The ability of this compound to act as a ligand for various metal ions can be harnessed to create novel hybrid materials. For instance, its integration into metal-organic frameworks (MOFs) could lead to materials with tailored porosity and functionality for applications in gas storage, separation, and catalysis.

Furthermore, the self-assembly properties of this molecule can be utilized to template the synthesis of nanomaterials with controlled size and shape. The resulting nanoparticles could find applications in diverse fields, from biomedical imaging and drug delivery to electronics and catalysis. The incorporation of this compound into polymer matrices could also lead to the development of advanced functional polymers with enhanced thermal stability, conductivity, or ion-binding capacity.

Advanced Computational Strategies for Predictive Design and Mechanistic Understanding

Advanced computational modeling will be an indispensable tool in accelerating the discovery and development of new applications for this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, stability, and reactivity of the molecule and its metal complexes. These methods can be used to predict the most stable conformations of the molecule, understand the nature of intramolecular hydrogen bonding, and elucidate the mechanisms of catalytic reactions.

Molecular dynamics (MD) simulations can be employed to study the self-assembly behavior of the compound in different solvent environments and to predict the structure and stability of supramolecular architectures. By combining these computational approaches, researchers can rationally design new ligands with optimized properties for specific applications, screen potential catalysts for desired transformations, and gain a deeper understanding of the fundamental principles governing the behavior of these systems. This predictive power will significantly reduce the need for trial-and-error experimentation, making the research and development process more efficient and cost-effective.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-{[(3-Methoxypropyl)amino]methyl}phenol, and what purification techniques are recommended?

  • Methodology : Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 2-hydroxybenzaldehyde with 3-methoxypropylamine under reducing conditions (e.g., NaBH₄) forms the amine intermediate. Subsequent purification via flash column chromatography (silica gel, eluent gradients of petroleum ether/diethyl ether) is effective for isolating the product, as demonstrated in analogous phenolic amine syntheses .
  • Characterization : Confirm purity using TLC and analyze via ¹H/¹³C NMR and GC-MS to verify structural integrity .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : Assign proton environments (e.g., aromatic protons, methoxy groups, and methylene linkages) using ¹H and ¹³C NMR. COSY or HSQC can resolve overlapping signals.
  • Mass Spectrometry (GC-MS or LC-MS) : Confirm molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., phenolic O-H, amine N-H stretches).
    • Validation : Cross-reference spectral data with structurally similar compounds, such as 4-(3-methoxypropyl)phenol .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in nucleophilic substitution reactions?

  • Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.
  • Catalysis : Use catalytic bases (e.g., K₂CO₃) to deprotonate the phenolic hydroxyl group, facilitating amine coupling.
  • Temperature Control : Moderate heating (40–60°C) balances reaction rate and side-product formation.
    • Yield Monitoring : Track reaction progress via HPLC and adjust stoichiometry or reaction time iteratively .

Q. How should researchers address discrepancies in NMR data when assigning the structure of this compound?

  • Troubleshooting Steps :

  • 2D NMR Analysis : Use HSQC and HMBC to resolve ambiguous proton-carbon correlations, particularly for methylene groups near the amine.
  • Impurity Check : Analyze by HPLC-MS to detect side products (e.g., unreacted starting materials or oxidized derivatives).
  • Comparative Studies : Compare data with structurally analogous compounds, such as 3-[(4-methylphenyl)amino]phenol, to validate assignments .

Q. What computational methods are suitable for modeling the conformational flexibility of this compound?

  • Approaches :

  • Molecular Dynamics (MD) : Simulate rotational freedom of the methoxypropyl chain and amine-phenol interactions in solvent environments.
  • Density Functional Theory (DFT) : Calculate optimized geometries and electron density maps for reactive sites.
    • Validation : Cross-check computational results with X-ray crystallography data if single crystals are obtainable (refinement via SHELXL ).

Q. How can X-ray crystallography resolve ambiguous structural features of this compound derivatives?

  • Workflow :

  • Crystallization : Use vapor diffusion with solvents like ethanol/water mixtures.
  • Data Collection : Employ high-resolution synchrotron sources for small-molecule datasets.
  • Refinement : Apply SHELX suite programs (e.g., SHELXL) for structure solution and validation, ensuring accurate bond length/angle measurements .

Methodological Considerations

Q. What are the key considerations for ensuring the stability of this compound during storage?

  • Storage Protocol :

  • Temperature : Store at –20°C under inert atmosphere (argon or nitrogen) to prevent oxidation.
  • Light Sensitivity : Use amber vials to avoid photodegradation of the phenolic moiety.
  • Purity Checks : Periodically analyze via HPLC to detect decomposition products .

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